(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide, commonly referred to as EPZ015666, is a potent and selective small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) enzyme. [, , , , ] It acts as a chemical probe for studying the biological functions of PRMT5 and exploring its potential as a therapeutic target for various diseases, particularly cancer. [, , , ] EPZ015666 exhibits significant in vitro and in vivo activity against several cancer cell lines and animal models. [, , , , ]
The synthesis of EPZ015666 involves several key steps that leverage established organic chemistry techniques. The initial synthetic route was developed to optimize the yield and potency of the compound while maintaining its selectivity for PRMT5.
The molecular structure of EPZ015666 is characterized by its unique functional groups that confer specificity towards PRMT5.
The three-dimensional conformation of EPZ015666 has been elucidated through X-ray crystallography, revealing its binding mode within the active site of PRMT5, where it exhibits cooperative interactions with S-adenosyl-l-methionine (SAM) .
EPZ015666 undergoes specific chemical reactions that are pivotal for its function as a PRMT5 inhibitor:
The mechanism by which EPZ015666 exerts its effects involves several key processes:
EPZ015666 exhibits several notable physical and chemical properties:
These properties contribute to its suitability as a lead compound for further development in clinical settings .
EPZ015666 has several significant scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3